Cas no 312-73-2 (2-(trifluoromethyl)-1H-1,3-benzodiazole)

2-(Trifluoromethyl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with a trifluoromethyl group at the 2-position. This structural motif imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzodiazole scaffold offers versatility as a building block for bioactive molecules. Its applications include serving as an intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and other biologically active compounds. The compound’s robust stability and reactivity under various conditions make it a practical choice for medicinal chemistry and material science applications.
2-(trifluoromethyl)-1H-1,3-benzodiazole structure
312-73-2 structure
Product Name:2-(trifluoromethyl)-1H-1,3-benzodiazole
CAS No:312-73-2
MF:C8H5F3N2
MW:186.133911848068
MDL:MFCD00022675
CID:36791
PubChem ID:67560
Update Time:2025-06-14

2-(trifluoromethyl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(Trifluoromethyl)-1H-benzo[d]imidazole
    • 2-​(Trifluoromethyl)​benzimidazole
    • 2-(trifluoromethyl)-1H-benzimidazole
    • 2-(Trifluoromethyl)benzimidazole
    • 2-trifluoromethyl-1H-benzimidazole
    • 2-Trifluoromethyl-1H-benzoimidazole
    • 2-Trifluoromethylbenzimidazole
    • Benzimidazole,2-trifluoromethyl
    • 2-(trifluoromethyl)-1H-1,3-benzodiazole
    • BP-12568
    • BB 0218034
    • HMS2786M04
    • MLS001049365
    • SCHEMBL10295
    • BRN 0163420
    • 4bnt
    • 5-23-06-00344 (Beilstein Handbook Reference)
    • 2-(trifluoromethyl)-1h-1,3-benzimidazole
    • EN300-16957
    • NSC512765
    • SY062740
    • AE-473/30079017
    • Q27453569
    • BIDD:GT0492
    • AKOS000275641
    • DTXSID00185129
    • 2-(Trifluoromethyl)benzoimidazole
    • CW4L3FK245
    • CS-10351
    • AB01321
    • NSC-97013
    • SMR000427353
    • 1R-1542
    • 2-Trifluoromethyl benzimidazole
    • NSC 512765
    • NCGC00246385-01
    • 312-73-2
    • W-200297
    • Benzimidazole, 2-(trifluoromethyl)-
    • Benzimidazole, 2-trifluoromethyl-
    • SR-01000390860
    • CCG-15186
    • FT-0608956
    • F0293-0001
    • CHEMBL55641
    • NSC97013
    • UNII-CW4L3FK245
    • HMS551E12
    • 1H-Benzimidazole, 2-(trifluoromethyl)-
    • SR-01000390860-1
    • Z56831869
    • GEO-02376
    • NSC-512765
    • MFCD00022675
    • 36E
    • CS-W023169
    • BDBM50404911
    • SR-01000390860-2
    • Maybridge1_003444
    • InChI=1/C8H5F3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13
    • 2-(triluoromethyl)-1H-benzimidazole
    • CHEBI:228416
    • AG-670/31976020
    • 2-CF3 benzimidazole
    • STK346628
    • ALBB-030676
    • AE-848/30862009
    • DTXCID60107620
    • FT37003
    • 625-555-1
    • MDL: MFCD00022675
    • Inchi: 1S/C8H5F3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13)
    • InChI Key: MXFMPTXDHSDMTI-UHFFFAOYSA-N
    • SMILES: FC(C1=NC2C=CC=CC=2N1)(F)F

Computed Properties

  • Exact Mass: 186.04000
  • Monoisotopic Mass: 186.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 28.7A^2

Experimental Properties

  • Color/Form: Light gray powder
  • Density: 1.3658 (estimate)
  • Melting Point: 208-211 ºC
  • Boiling Point: 262.8°C at 760 mmHg
  • Flash Point: 112.7 °C
  • Refractive Index: 1.54
  • Water Partition Coefficient: Almost insoluble
  • PSA: 28.68000
  • LogP: 2.58170
  • Solubility: Almost insoluble in water

2-(trifluoromethyl)-1H-1,3-benzodiazole Security Information

  • Hazard Statement: H315-H319-H335
  • Hazardous Material transportation number:UN 2811 6.1/PG 2
  • WGK Germany:3
  • Hazard Category Code: R23/24/25;R36/37/38
  • Safety Instruction: S22; S26; S36/37/39; S45
  • RTECS:DE1576000
  • Hazardous Material Identification: T
  • HazardClass:6.1(a)
  • PackingGroup:II
  • Storage Condition:Inert atmosphere,Room Temperature
  • Safety Term:6.1(a)
  • Packing Group:II
  • Risk Phrases:R23/24/25; R36/37/38
  • Packing Group:II
  • Hazard Level:6.1(a)

2-(trifluoromethyl)-1H-1,3-benzodiazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(trifluoromethyl)-1H-1,3-benzodiazole Suppliers

Amadis Chemical Company Limited
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(CAS:312-73-2)2-(trifluoromethyl)-1H-1,3-benzodiazole
Order Number:A820784
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):160.0
Email:sales@amadischem.com

2-(trifluoromethyl)-1H-1,3-benzodiazole Related Literature

Additional information on 2-(trifluoromethyl)-1H-1,3-benzodiazole

Comprehensive Overview of 2-(Trifluoromethyl)-1H-1,3-benzodiazole (CAS No. 312-73-2)

2-(Trifluoromethyl)-1H-1,3-benzodiazole (CAS No. 312-73-2) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural and electronic properties. The presence of the trifluoromethyl group (-CF3) enhances the compound's lipophilicity, metabolic stability, and bioavailability, making it a valuable building block in drug discovery. Researchers often explore its applications in medicinal chemistry, particularly in the design of kinase inhibitors and antimicrobial agents. Its benzodiazole core also contributes to its versatility in organic synthesis.

In recent years, the demand for fluorinated compounds like 2-(trifluoromethyl)-1H-1,3-benzodiazole has surged, driven by their role in developing next-generation therapeutics. A trending topic in AI-driven drug discovery is the use of such compounds to target hard-to-treat diseases, including resistant bacterial infections and rare genetic disorders. Computational models frequently highlight the electrophilic properties of the -CF3 group, which can improve binding affinity to biological targets. This aligns with frequent search queries like "fluorinated benzodiazole applications" or "CAS 312-73-2 in drug development."

The compound's synthesis typically involves cyclization reactions of ortho-phenylenediamine derivatives with trifluoroacetic acid or its analogs. Optimizing these processes for green chemistry principles—such as reducing solvent waste—is a hot topic in sustainable synthesis. Environmental concerns have led to searches for "eco-friendly fluorination methods," placing 312-73-2 at the intersection of innovation and sustainability. Analytical techniques like NMR spectroscopy and HPLC-MS are critical for characterizing its purity, a common concern among quality control professionals.

Beyond pharmaceuticals, 2-(trifluoromethyl)-1H-1,3-benzodiazole finds niche applications in material science, particularly in designing organic semiconductors and liquid crystals. Its electron-withdrawing -CF3 group improves charge transport properties, a feature explored in OLED technology and flexible electronics. This has sparked searches for "benzodiazole derivatives in optoelectronics," reflecting cross-disciplinary interest. Patent literature reveals growing IP activity around its derivatives, underscoring its commercial potential.

Safety profiles of CAS 312-73-2 are well-documented, with studies emphasizing proper handling to avoid irritation. While not classified as hazardous under major regulatory frameworks, its use in GMP-compliant facilities requires strict adherence to occupational exposure limits. This aligns with frequent queries about "safe handling of fluorinated heterocycles." Regulatory databases like REACH and PubChem provide updated toxicological data, ensuring compliance in industrial applications.

In summary, 2-(trifluoromethyl)-1H-1,3-benzodiazole exemplifies the convergence of medicinal chemistry, green synthesis, and advanced materials. Its CAS No. 312-73-2 serves as a gateway to cutting-edge research, addressing both scientific challenges and market demands. As AI-augmented research accelerates, this compound's role in high-value applications is poised to expand further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:312-73-2)2-(trifluoromethyl)-1H-1,3-benzodiazole
A820784
Purity:99%
Quantity:100g
Price ($):160.0
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